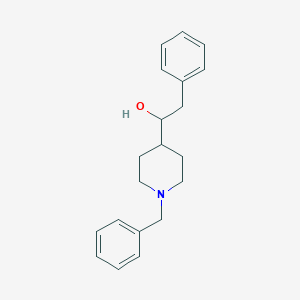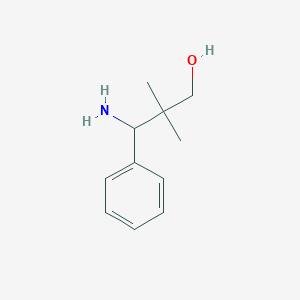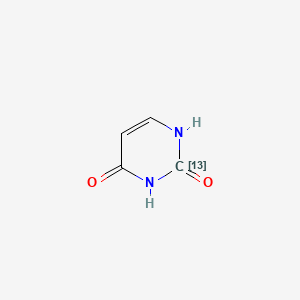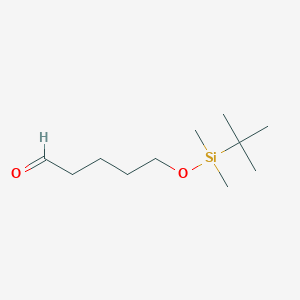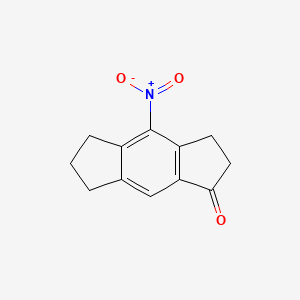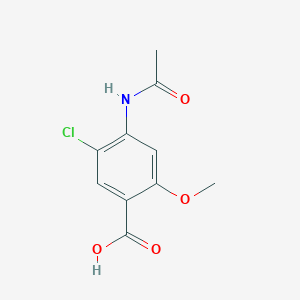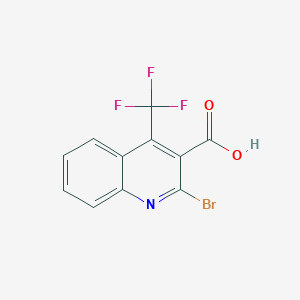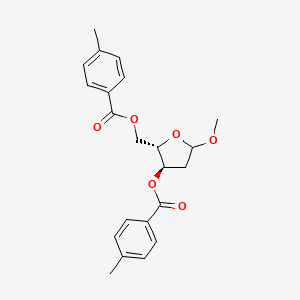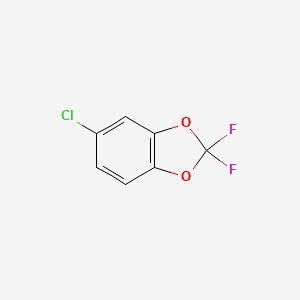
2-(4-fluoro-1H-indol-3-yl)acetic Acid
Overview
Description
2-(4-Fluoro-1H-indol-3-yl)acetic acid is a chemical compound with the molecular formula C10H8FNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets causing a conformation change that triggers signaling via various pathways .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
2-(4-fluoro-1H-indol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This compound acts as a competitive inhibitor of tryptophan hydroxylase, thereby modulating serotonin levels in the body. Additionally, it interacts with various receptors, including the serotonin receptor, influencing neurotransmission and signal transduction pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This modulation affects neurotransmitter release, synaptic plasticity, and overall neuronal function. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-dependent pathways. It also affects gene expression by regulating transcription factors involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of tryptophan hydroxylase, inhibiting its enzymatic activity. This inhibition reduces the conversion of tryptophan to serotonin, leading to altered serotonin levels in the body. Additionally, this compound interacts with serotonin receptors, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its effects primarily through modulation of serotonin levels. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, with significant changes in cellular function occurring at specific dosage levels. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes phase I and phase II biotransformation reactions. The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of water-soluble metabolites that are excreted in the urine. The involvement of specific enzymes and cofactors in these pathways influences the metabolic flux and overall pharmacokinetics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters and organic cation transporters. Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The distribution of this compound is tissue-specific, with higher concentrations observed in the liver, brain, and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors. The subcellular localization of this compound plays a crucial role in its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-fluoroindole with chloroacetic acid under basic conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 2-(4-fluoro-1H-indol-3-yl)acetic acid .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole ketones, while reduction can produce fluoroindole alcohols .
Scientific Research Applications
2-(4-Fluoro-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in cell elongation and division.
5-Fluoroindole-3-acetic acid: Another derivative with similar structural features but different biological activities.
Uniqueness: 2-(4-Fluoro-1H-indol-3-yl)acetic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other indole derivatives .
Properties
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQZALKPPLUCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431039 | |
| Record name | (4-Fluoro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89434-03-7 | |
| Record name | (4-Fluoro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluoro-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


